molecular formula C12H12N2O4 B1431623 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate CAS No. 1373232-54-2

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate

Cat. No.: B1431623
CAS No.: 1373232-54-2
M. Wt: 248.23 g/mol
InChI Key: UGHSCSGNXGMGDK-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate is an organic compound with the molecular formula C12H12N2O4 It is a derivative of propanedioate, featuring an amino group and a cyano group attached to a phenyl ring

Properties

IUPAC Name

dimethyl 2-(2-amino-4-cyanophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-11(15)10(12(16)18-2)8-4-3-7(6-13)5-9(8)14/h3-5,10H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHSCSGNXGMGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate typically involves multi-step organic reactions. One common method includes the esterification of malonic acid derivatives followed by nitration and subsequent reduction to introduce the amino group. The cyano group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (H2SO4).

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate involves its interaction with specific molecular targets. The amino and cyano groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl 2-(2-amino-4-nitrophenyl)propanedioate: Similar structure but with a nitro group instead of a cyano group.

    1,3-Dimethyl 2-(2-amino-4-methylphenyl)propanedioate: Similar structure with a methyl group instead of a cyano group.

Uniqueness

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate is unique due to the presence of both amino and cyano groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate is an organic compound with the molecular formula C12H12N2O4. It features an amino group and a cyano group attached to a phenyl ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N2O4
  • CAS Number : 1373232-54-2
  • Structure : The compound's structure includes a propanedioate backbone with substituents that enhance its reactivity and interaction with biological targets.

This compound is believed to interact with various biomolecules, influencing several biochemical pathways. The amino and cyano groups are crucial for its binding affinity to enzymes and receptors, potentially modulating their activity. However, detailed studies are necessary to elucidate the specific molecular targets involved in its action.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells by disrupting cellular processes involved in proliferation and survival. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism
Compound AA375 (melanoma)10Induces apoptosis via caspase activation
Compound BOVCAR3 (ovarian)15Inhibits VEGFR-2 signaling
This compoundA549 (lung)TBDTBD

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in diseases characterized by chronic inflammation.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on A375 melanoma cells. The results indicated that treatment led to a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours, followed by assays to measure cell viability and apoptosis.
    • Findings : The compound exhibited an IC50 value indicative of potent anticancer activity.
  • Inflammation Model : Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results demonstrated a marked decrease in swelling and pain scores in treated animals compared to controls.
    • Methodology : Mice were administered the compound daily over two weeks, with assessments made using paw swelling measurements.
    • Findings : Significant reductions in inflammatory markers were observed, supporting its potential utility in treating inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate

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